2-Amino-4-(4-bromophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
CAS No.: 442522-89-6
Cat. No.: VC16166135
Molecular Formula: C24H19BrN6O
Molecular Weight: 487.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442522-89-6 |
|---|---|
| Molecular Formula | C24H19BrN6O |
| Molecular Weight | 487.4 g/mol |
| IUPAC Name | 2-amino-4-(4-bromophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C24H19BrN6O/c25-17-8-6-15(7-9-17)21-18(12-26)23(27)31(24-28-13-29-30-24)19-10-16(11-20(32)22(19)21)14-4-2-1-3-5-14/h1-9,13,16,21H,10-11,27H2,(H,28,29,30) |
| Standard InChI Key | FEVPCTUPMIVSQI-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC(=O)C2=C1N(C(=C(C2C3=CC=C(C=C3)Br)C#N)N)C4=NC=NN4)C5=CC=CC=C5 |
Introduction
Structural and Crystallographic Characterization
Molecular Architecture
The compound’s structure integrates a hexahydroquinoline scaffold substituted at positions 1, 4, 5, and 7 with a triazole ring, 4-bromophenyl, phenyl, and carbonitrile groups, respectively. X-ray crystallographic analysis reveals a bicyclic system with chair conformations in the cyclohexene ring and planar orientations in the triazole and quinoline moieties . Key bond lengths include the C–N bond in the triazole ring (1.32 Å) and the C–Br bond in the bromophenyl group (1.89 Å), consistent with typical sp²-hybridized systems .
Table 1: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.42 Å, b = 12.35 Å, c = 15.67 Å |
| Bond Angle (C–N–C) | 117.5° |
| Torsion Angle (C6–C5–N1–C4) | -12.3° |
The bromophenyl group induces steric hindrance, influencing the molecule’s packing efficiency and intermolecular interactions, as evidenced by short contacts (3.02 Å) between bromine and adjacent hydrogen atoms .
Synthetic Pathways and Optimization
Multi-Step Synthesis
Synthesis begins with the condensation of 4-bromobenzaldehyde and ethyl acetoacetate under acidic conditions to form a Knoevenagel adduct, which undergoes cyclization with ammonium acetate to yield the quinoline core. Subsequent steps involve:
-
Triazole Incorporation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,4-triazole ring at position 1.
-
Bromophenyl Functionalization: Suzuki-Miyaura coupling attaches the 4-bromophenyl group to position 4.
-
Carbonitrile Addition: Nucleophilic substitution at position 3 introduces the carbonitrile group.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoline Formation | AcOH, 80°C, 12 h | 68 |
| Triazole Addition | CuI, DMF, 100°C, 6 h | 52 |
| Bromophenyl Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 75 |
Optimization studies indicate that microwave-assisted synthesis reduces reaction times by 40% while maintaining yields above 60%.
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL), surpassing fluconazole (MIC = 8 µg/mL). The triazole ring facilitates cytochrome P450 inhibition, disrupting ergosterol biosynthesis in fungi.
Table 3: Comparative Biological Activities
| Target | Activity (IC₅₀/MIC) | Reference Compound |
|---|---|---|
| S. aureus | 2 µg/mL | Vancomycin (1 µg/mL) |
| EGFR Kinase | 0.9 µM | Gefitinib (0.6 µM) |
| Topoisomerase II | 1.2 µM | Etoposide (0.8 µM) |
Pharmacological Profiling and ADMET Properties
Pharmacokinetic Predictions
Computational models (SwissADME) predict moderate bioavailability (F = 56%) due to high lipophilicity (LogP = 3.2). The compound exhibits:
-
Blood-Brain Barrier Penetration: Moderate (PSA = 78 Ų)
-
CYP3A4 Inhibition: Strong (Ki = 0.4 µM)
-
Half-Life: 6.3 h (rat plasma)
Toxicity Screening
Ames tests show no mutagenicity up to 100 µg/plate. Hepatotoxicity risk is elevated (EC₅₀ = 12 µM in HepG2 cells), necessitating structural modifications to reduce metabolic activation.
Comparative Analysis with Structural Analogues
Triazole-Containing Derivatives
Replacing the triazole with imidazole reduces antifungal activity by 4-fold, underscoring the triazole’s role in sterol biosynthesis inhibition. Conversely, substituting the bromophenyl with methoxyphenyl enhances solubility but diminishes antitumor efficacy (IC₅₀ = 3.5 µM).
Table 4: Structure-Activity Relationships
| Modification | Antimicrobial Activity (MIC) | Antitumor Activity (IC₅₀) |
|---|---|---|
| Triazole → Imidazole | 8 µg/mL (C. albicans) | 2.1 µM (HeLa) |
| Bromophenyl → Phenyl | 4 µg/mL (S. aureus) | 4.7 µM (HeLa) |
| Carbonitrile → Amide | 16 µg/mL (E. coli) | 1.9 µM (MCF-7) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume